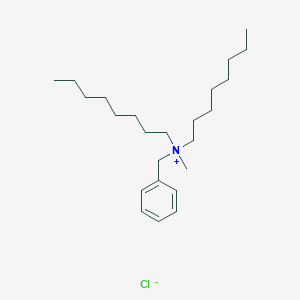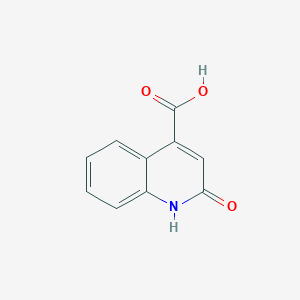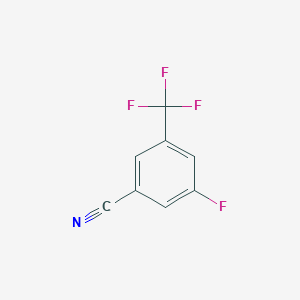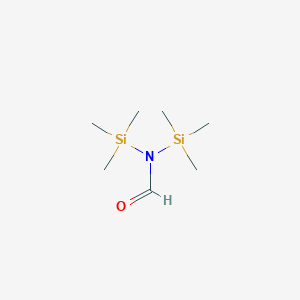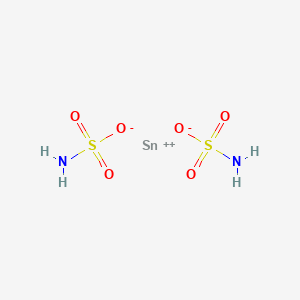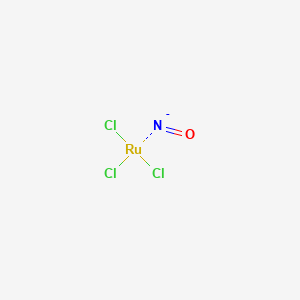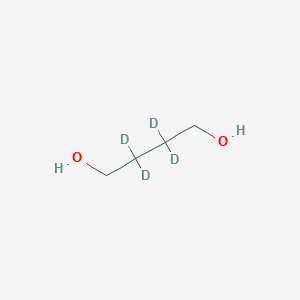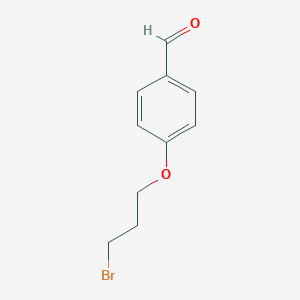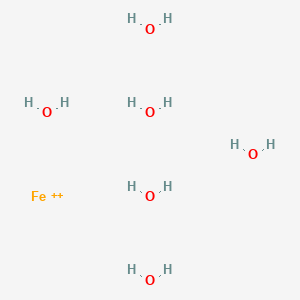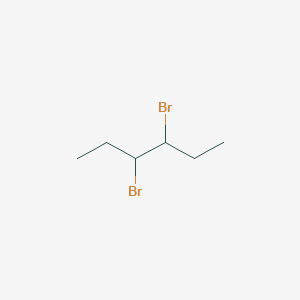![molecular formula C7H10Cl2 B106809 (1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane CAS No. 19297-57-5](/img/structure/B106809.png)
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane, commonly known as DCC, is a bicyclic organic compound with the molecular formula C7H10Cl2. It is a chiral molecule with three asymmetric centers and exists as two enantiomers, (1S,3R,4S)-DCC and (1R,3S,4R)-DCC. DCC has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The exact mechanism of action of DCC is not fully understood. However, it has been suggested that its biological activity may be attributed to its ability to interact with specific target proteins or enzymes in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that DCC exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. DCC has also been shown to possess antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza A virus. In addition, DCC has been found to exhibit antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCC in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. DCC is also relatively easy to synthesize and is commercially available. However, one of the limitations of using DCC is its toxicity, which can pose a risk to researchers working with the compound.
Orientations Futures
There are several potential future directions for research on DCC. One area of interest is the development of novel synthetic methods for the production of DCC and its derivatives. Another area of research is the investigation of the biological mechanisms underlying the antiviral and anticancer properties of DCC. Additionally, the potential use of DCC in the development of new materials with unique properties is an area of interest for materials scientists.
Méthodes De Synthèse
The synthesis of DCC can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and the Birch reduction. One of the most commonly used methods for synthesizing DCC is the Diels-Alder reaction between cyclopentadiene and 1,3-dichloro-1-propene. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and yields a mixture of the two enantiomers of DCC.
Applications De Recherche Scientifique
DCC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer properties. DCC has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
19297-57-5 |
|---|---|
Nom du produit |
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
(1S,3R,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6+,7-/m0/s1 |
Clé InChI |
SOTQZMKCBKQDMM-XVMARJQXSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]1[C@@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
SMILES canonique |
C1CC2(CC1C(C2)Cl)Cl |
Synonymes |
Norbornane, 1,3-dichloro-, endo- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



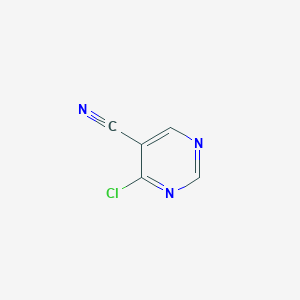
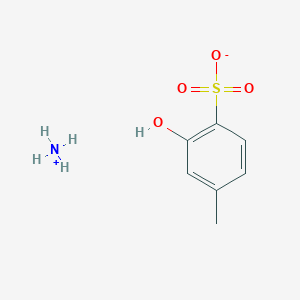
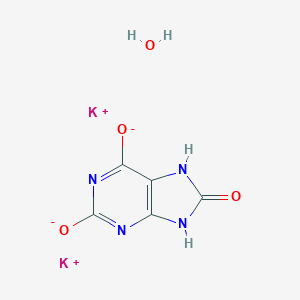
![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)
